molecular formula C12H17N3O3 B592749 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine CAS No. 761440-26-0

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine

Cat. No.: B592749
CAS No.: 761440-26-0
M. Wt: 251.286
InChI Key: MKTFAOFIZMORTQ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine is a chemical compound with the molecular formula C12H17N3O3 It is a derivative of piperazine, characterized by the presence of a methoxy group at the 3-position and a nitro group at the 4-position on the phenyl ring, along with a methyl group on the piperazine ring

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 3-methoxy-4-nitroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1-(3-methoxy-4-aminophenyl)-4-methylpiperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the methoxy group can enhance lipophilicity and membrane permeability.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to agonistic or antagonistic effects.

    Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine can be compared with other similar compounds, such as:

    1-(3-Methoxy-4-nitrophenyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and chemical reactivity.

    1-(2-Chloro-4-nitrophenyl)piperazine:

    1-(4-Nitrophenyl)piperazine: Lacks both the methoxy and methyl groups, resulting in distinct reactivity and uses.

Uniqueness: The presence of both the methoxy and nitro groups on the phenyl ring, along with the methyl group on the piperazine ring, makes this compound unique

Properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-11(15(16)17)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTFAOFIZMORTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718528
Record name 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761440-26-0
Record name 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described for Preparations 78 and 79 using 4-fluoro-2-methoxy-1-nitrobenzene and 1-methylpiperazine. The residue was purified by silica gel column chromatography eluting with 0-20% MeOH in EtOAc.
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